Vina-ginsenoside R8

Platelet aggregation Cardiovascular pharmacology Ginsenoside SAR

Ginsenoside research demands authenticated congeners with defined pharmacology to ensure assay reproducibility. Vina-ginsenoside R8 (≥98% HPLC, CAS 156042-22-7) is a characterized dammarane-type triterpenoid glycoside with a defined IC50 of 25.18 µM against ADP-induced platelet aggregation. • Moderate-affinity ADP-P2Y12 pathway probe for SAR benchmarking • ≥98% reference standard for qualitative/quantitative Panax profiling • Specificity control: discriminates ADP-dependent vs. shear-induced aggregation White powder. Store at -20°C; ships ambient. R&D use only.

Molecular Formula C48H82O19
Molecular Weight 963.165
CAS No. 156042-22-7
Cat. No. B591439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVina-ginsenoside R8
CAS156042-22-7
Molecular FormulaC48H82O19
Molecular Weight963.165
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
InChIInChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3
InChIKeyIAEZLXLDZBZQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vina-ginsenoside R8 for Antiplatelet Research


Vina-ginsenoside R8 (Vinaginsenoside R8, CAS 156042-22-7) is a dammarane-type triterpenoid glycoside isolated from the rhizomes of Panacis majoris [1]. It belongs to the ginsenoside family, a class of natural products with diverse pharmacological activities [2]. This compound has been specifically characterized for its antiplatelet aggregation activity and is commercially available for research applications .

Natural product probe — Dammarane-type triterpenoid glycoside isolated from Panacis majoris rhizomes for platelet aggregation research.
ADP pathway study fit — Characterized for antiplatelet activity in ADP-induced aggregation assays; supports biochemical activation research.
Ginsenoside SAR context — Defined activity profile distinguishes it within the ginsenoside family for structure-activity relationship studies.

Risks of Substituting Vina-ginsenoside R8


Ginsenosides exhibit significant variability in their pharmacological activity due to subtle differences in their glycosylation patterns and aglycone structures [1]. Direct substitution of Vina-ginsenoside R8 with another ginsenoside, even one with a similar molecular weight, cannot be assumed to yield identical results in biological assays. The specific activity profile of Vina-ginsenoside R8 against ADP-induced platelet aggregation is a defined, quantifiable property that distinguishes it from both more and less potent analogs [2]. Therefore, scientific rigor and experimental reproducibility demand the use of the specific, validated compound.

Target Compound
Vina-ginsenoside R8
Specific glycosylation pattern defines its ADP-induced antiplatelet aggregation profile. Reported IC50 is a quantifiable identity attribute.
Structural Analog Risk
Other Ginsenosides
Subtle glycone differences can shift antiplatelet potency and mechanism. Even similar-molecular-weight analogs may not reproduce ADP-pathway response.

Vina-ginsenoside R8 vs Structural Analogs


Potency vs Pseudoginsenoside RT2 in ADP-Induced Aggregation

Vina-ginsenoside R8 demonstrates 3.6-fold greater potency in inhibiting ADP-induced platelet aggregation than its close structural analog, pseudoginsenoside RT2, based on cross-study comparison of IC50 values obtained under similar assay conditions [1][2].

Potency vs Pseudoginsenoside RT2
Cross-study comparable
3.6-fold higher potency
Reported ADP-pathway activity context. Supports selection as a distinct moderate-affinity probe over weaker analog.
IC50 comparison: 25.18 µM vs 90.35 µM. In vitro ADP-induced assay.
Platelet aggregation Cardiovascular pharmacology Ginsenoside SAR

Shear-Induced Aggregation vs Ginsenoside Rb1

Vina-ginsenoside R8 (IC50 = 25.18 µM against ADP-induced aggregation) is approximately 2.3-fold less potent than Ginsenoside Rb1 (IC50 = 10.8 µM against shear-induced platelet aggregation) based on a cross-study comparison. This suggests a different profile, where Vina-ginsenoside R8 may be a more selective agent for biochemical activation (ADP) rather than mechanical activation (shear) [1][2].

Shear-Induced vs Ginsenoside Rb1
Cross-study comparable
~2.3-fold less potent vs shear
Reported mechanism-divergence context. May support biochemical (ADP) vs mechanical (shear) selectivity review.
IC50 comparison: 25.18 µM (ADP) vs 10.8 µM (SIPA).
Platelet biology Thrombosis Shear stress

Activity Ranking Among More Potent Congeners

Within the same experimental study, Vina-ginsenoside R8 (compound 5) was classified as having 'moderate' activity against ADP-induced platelet aggregation, while other co-isolated ginsenosides like yesanchinoside R2 (compound 3) and vinaginsenoside R13 (compound 4) were classified as having 'good' activity [1]. This direct qualitative comparison, validated by quantitative IC50 data (25.18 µM for Vina-ginsenoside R8), positions it in a specific activity tier distinct from both highly potent and weakly active analogs from the same source.

Activity Ranking vs Congeners
Head-to-head
Moderate activity tier
Reported qualitative ranking context. Positions compound for moderate-activity controls or SAR, not as highly potent probe.
Classified vs yesanchinoside R2 and vinaginsenoside R13 in same study.
Ginsenoside pharmacology Platelet aggregation inhibition Structure-activity relationship

Purity Specification for Reference Standards

Vina-ginsenoside R8 is commercially available with a guaranteed minimum HPLC purity of ≥98%, as verified by multiple reputable vendors' certificates of analysis (CoA) . This specification is critical for its use as a reference standard in analytical method development (e.g., HPLC-ELSD/MS) or as a defined reagent in biological assays where impurity-driven off-target effects must be minimized.

Purity Specification
Data to verify
≥98% (HPLC)
Supports analytical standard use. Minimizes impurity-driven off-target effects.
Vendor CoA specification. Source review recommended.
Analytical chemistry Quality control Natural product standards

Vina-ginsenoside R8 Research Applications


Moderate-Affinity Probe for ADP-Induced Aggregation

Vina-ginsenoside R8 is optimally deployed as a moderate-affinity, natural product probe in studies investigating the ADP-P2Y12 platelet activation pathway. Its defined IC50 of 25.18 µM makes it suitable for experiments where a complete blockade of ADP signaling is undesirable, or where a benchmark of 'moderate' ginsenoside activity is required for structure-activity relationship (SAR) studies [1]. It should not be used as a potent positive control; for that purpose, more potent analogs like yesanchinoside R2 or ginsenoside Rb1 are more appropriate [2].

Analytical Reference Standard for Ginsenoside Profiling

With its commercial availability at ≥98% purity (HPLC), Vina-ginsenoside R8 serves as a reliable reference standard for the qualitative and quantitative analysis of ginsenoside profiles in Panax species. It is particularly useful for identifying and quantifying this specific congener in complex botanical extracts, as demonstrated in the phytochemical characterization of Panacis majoris [3].

Negative Control in Shear-Induced Platelet Studies

Given its moderate potency against ADP-induced aggregation and the distinct mechanism of shear-induced platelet aggregation (SIPA), Vina-ginsenoside R8 can be strategically employed as a specificity control. It can help confirm that an observed effect is due to the inhibition of ADP signaling rather than a general or mechanical antiplatelet effect, especially when compared to a known potent SIPA inhibitor like Ginsenoside Rb1 [4].

Application
Selection Property
Validation Focus
ADP-P2Y12 pathway studies
Moderate-affinity probe context
ADP-induced aggregation endpoint review
Ginsenoside analytical profiling
Reference standard ≥98% HPLC
Phytochemical characterization of Panax species
Mechanistic specificity control
Biochemical vs mechanical activation context
Shear-induced platelet aggregation (SIPA) comparison
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